[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane is an organophosphorus compound characterized by the presence of both alkenyl and phosphane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane typically involves the reaction of appropriate alkenyl halides with phosphane reagents under controlled conditions. One common method involves the use of a Grignard reagent, where the alkenyl halide is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with a phosphane source to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature control, solvent selection, and catalyst use, to maximize yield and purity. The choice of raw materials and reaction parameters is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine hydrides or other reduced forms.
Substitution: The alkenyl groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes, such as hydrogenation and cross-coupling reactions.
Biology
The compound’s potential biological applications include its use as a probe in biochemical studies. Its unique structure allows it to interact with specific biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
Industrially, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and functional groups enable the creation of materials with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of [2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane involves its interaction with molecular targets through its alkenyl and phosphane groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s ability to form stable complexes with metals also plays a role in its catalytic activity, facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-en-1-yl)pent-4-enoic acid
- 4-Isopropenylphenol
- 2-(Prop-2-yn-1-yl)pent-4-yn-1-ol
Uniqueness
Compared to similar compounds, [2-(Prop-2-EN-1-YL)pent-4-EN-1-YL]phosphane stands out due to its dual functionality, combining alkenyl and phosphane groups. This unique structure imparts distinct reactivity and versatility, making it suitable for a wide range of applications in synthesis, catalysis, and materials science.
Properties
CAS No. |
61500-39-8 |
---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-prop-2-enylpent-4-enylphosphane |
InChI |
InChI=1S/C8H15P/c1-3-5-8(7-9)6-4-2/h3-4,8H,1-2,5-7,9H2 |
InChI Key |
GBUMWFFERSXVQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)CP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.